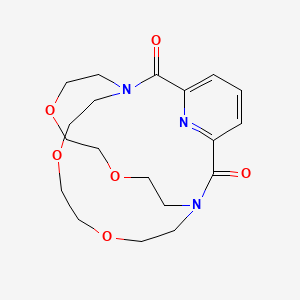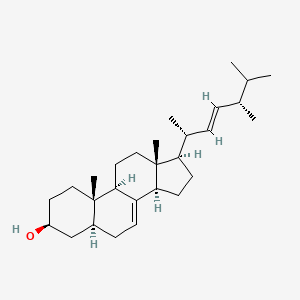
Pyridinophane cryptand
Vue d'ensemble
Description
Pyridinophanes are macrocycles consisting of pyrimidine moieties bridged to each other with alkyl spacers . They are the focus of many studies as biological mimics, chelators, and catalytic precursors . The development of mechanoresponsive polymers has emerged as a new, attractive area of research in which changes at the molecular level exert macrolevel effects in the bulk material .
Synthesis Analysis
The synthesis of Pyridinophane cryptand involves various procedures. The N,N′-di(tosyl)-2,11-diaza3,3pyridinophane (TsN4) precursor was sought after as a starting point for the preparation of various symmetric and asymmetric pyridinophane-derived ligands . This optimized synthesis of TsN4 also led to the development of symmetric RN4 derivatives as well as the asymmetric derivative N-(tosyl)-2,11-diaza3,3pyridinophane (TsHN4) .
Molecular Structure Analysis
The molecular structure of Pyridinophane cryptand has been studied using computational chemistry methods . The accuracy of selected computational methods was confirmed with comparison between available X-ray data and computational results . A series of nickel(II) pyridinophane complexes were synthesized and characterized by X-ray crystallographic analysis .
Chemical Reactions Analysis
The chemical reactions involving Pyridinophane cryptand have been studied. The involvement of paramagnetic Ni(I)/Ni(III) species has been commonly implicated in the catalytic cycle . The key catalytic steps of oxidative addition, transmetalation, and reductive elimination have rarely been observed directly .
Physical And Chemical Properties Analysis
The physical and chemical properties of Pyridinophane cryptand have been analyzed. The energies of complexation reactions were calculated in both gas phase and solution at B3LYP/6-31+G(d) and B3LYP/6-311++G(3df,2pd) levels of theory . The results suggested that [CuL]+2 and [CoL]+2 structures could be the most and the least stable systems, respectively .
Applications De Recherche Scientifique
Coordination Abilities and Selectivity
Pyridinophane cryptands demonstrate notable selectivity and coordination abilities with various ions. For instance, a study by (Takemura et al., 2003) showed that a pyridinophane-based cryptand exhibited selective coordination abilities for Li+ and Na+ ions. The study highlighted the order of coordination ability of heteroatoms in this context.
Structural Diversity and Positional Variations
Pyridinophanes, including pyridinocrowns and pyridinocryptands, have been surveyed for their structural diversity. Majestic and Newkome (1982) discussed the variations in the pyridinophanes based on their carbon bridging units and the positions at which these bridges occur, such as 2,6-, 3,5-, or 2,5-positions (Majestic & Newkome, 1982).
Host Preferences in Cryptands
Cryptands like pyridinophane can exhibit preferences for certain metal ions. A study by (Marrs et al., 1993) found that a hexaimino pyridinophane cryptand showed a preference for hosting dicopper(I) ions over Cu(II) ions. This indicates the specificity and potential applications in metal ion separation or detection.
Ionophore Properties and Biological Effects
Pyridinophane cryptands have been investigated for their ionophore properties and effects on biological systems. Tümmler et al. (1978) studied the effects of pyridinophane cryptands on frog motor nerves and rat heart cells, revealing alterations in membrane excitability and energy consumption (Tümmler et al., 1978).
Application in Electrodes and Sensors
Pyridinophane cryptands have been utilized in the development of ion-selective electrodes. Hasse et al. (1994) explored the use of pyridinophanes as ionophores in PVC-based membrane electrodes, particularly for silver ion detection, demonstrating their potential in sensor technologies (Hasse et al., 1994).
Synthesis and Chemical Properties
The synthesis and chemical properties of pyridinophane cryptands have been a subject of study, providing insights into their stability and reactivity. Parker (1983) discussed the classical approach to synthesizing cryptands, including pyridinophane cryptands, and their chemical behaviors (Parker, 1983).
Mécanisme D'action
The mechanism of action of Pyridinophane cryptand involves the tridentate pyridinophane ligands RN3 that allow for detailed mechanistic studies of the photocatalytic C–O coupling reaction . The derived (RN3)Ni complexes are active catalysts under mild conditions and without an additional photocatalyst .
Safety and Hazards
While specific safety and hazards information for Pyridinophane cryptand was not found in the search results, it’s important to note that all chemicals should be handled with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for the specific compound for detailed safety information .
Orientations Futures
The future directions of Pyridinophane cryptand research involve the development of new, mechanoresponsive polymer materials . The field has been dominated by the use of organic mechanophores, and only recently has the use of organotransition metal complexes as tunable, dynamic mechanophores emerged as a promising research direction .
Propriétés
IUPAC Name |
4,7,13,16-tetraoxa-1,10,26-triazatricyclo[8.8.7.120,24]hexacosa-20(26),21,23-triene-19,25-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6/c23-18-16-2-1-3-17(20-16)19(24)22-6-10-27-14-12-25-8-4-21(18)5-9-26-13-15-28-11-7-22/h1-3H,4-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPQFLYNVLNUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN2CCOCCOCCN1C(=O)C3=NC(=CC=C3)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210691 | |
| Record name | Pyridinophane cryptand | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61696-67-1 | |
| Record name | Pyridinophane cryptand | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061696671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinophane cryptand | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(6-Fluoro-10-oxo-1,2-dihydro-10H-3-thia-4,9,10a-triaza-cyclopenta[b]fluoren-9-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B1236827.png)

![N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide](/img/structure/B1236832.png)
![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-5-[[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]-1H-indole-2-carbonyl]amino]pentyl]amino]propanoyl]pyrrolidine-2-carboxylic acid;trihydrate](/img/structure/B1236833.png)
![N-[(3S,6S,9S,12R,15S,18Z,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-(2-pentylphenyl)propanamide](/img/structure/B1236834.png)
![(3R,3aR,4R,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1236836.png)





![1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(2-methoxyphenyl)ethanone](/img/structure/B1236844.png)
![(Z)-7-[(1R,2R,3R,5S)-2-[(5-hydroxy1-benzothiophene-3-carbonyl)amino]-7,7-dimethyl-3-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1236847.png)